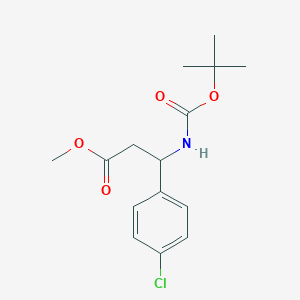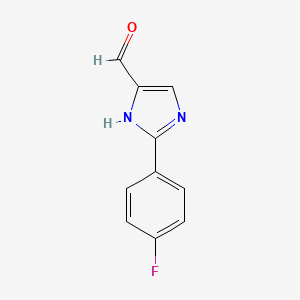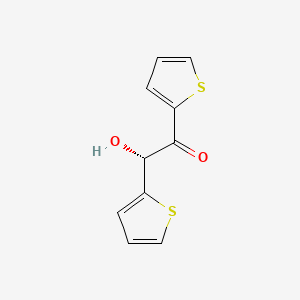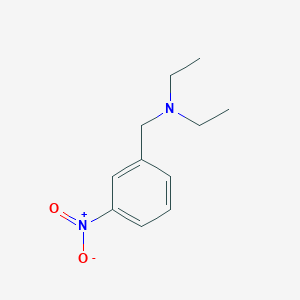![molecular formula C10H19N B3256921 Spiro[4.5]decan-1-amine CAS No. 27992-29-6](/img/structure/B3256921.png)
Spiro[4.5]decan-1-amine
Overview
Description
Spiro[4.5]decan-1-amine is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dimerization of ene-vinylidenecyclopropanes catalyzed by rhodium (I) complexes. This reaction proceeds smoothly under mild conditions and offers good functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized catalytic systems. The use of heterogeneous catalysts, such as mesoporous MCM-41-supported Schiff base and copper sulfate pentahydrate, has been demonstrated to be effective for the synthesis of related spiro compounds .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.5]decanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Spiro[4.5]decan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Industry: this compound derivatives are explored for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[4.5]decan-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit prolyl hydroxylase domains by chelating the active site metal, thereby preventing the hydroxylation of hypoxia-inducible factor alpha subunits . This inhibition can mimic the physiological response to hypoxia, leading to the upregulation of erythropoietin and other target genes.
Comparison with Similar Compounds
Spiro[4.5]decanone: A structurally related compound with similar biological activities.
1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with applications in natural product synthesis.
Spiro[4.5]decane derivatives: Various derivatives with modifications at different positions on the spirocyclic framework.
Uniqueness: Spiro[4.5]decan-1-amine is unique due to its amine functional group, which imparts distinct reactivity and biological activity compared to other spirocyclic compounds. Its ability to act as a prolyl hydroxylase inhibitor sets it apart from other spiro compounds, making it a valuable target for medicinal chemistry research .
Properties
IUPAC Name |
spiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQOEBTDKIYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B3256872.png)








